molecular formula C14H8Cl3F3N2O B166169 Fluopicolide CAS No. 239110-15-7

Fluopicolide

Cat. No. B166169
M. Wt: 383.6 g/mol
InChI Key: GBOYJIHYACSLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluopicolide is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide and its chemical name is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzamide .


Molecular Structure Analysis

Fluopicolide’s molecular formula is C14H8Cl3F3N2O . Its structural formula involves a benzamide group and a pyridine group .


Chemical Reactions Analysis

Fluopicolide can cause oxidative stress and DNA damage in earthworms . The levels of reactive oxygen species (ROS) and malondialdehyde (MDA), the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), and DNA oxidative damage were measured in earthworms exposed to different concentrations of Fluopicolide .


Physical And Chemical Properties Analysis

Fluopicolide is a fine crystalline beige powder . It has a weakly phenol-like odour . Its melting point is 150 °C, and it decomposes at 320 °C . The relative density is 1.65 (compared to water at 4 °C) . The vapour pressure was found to be 3.03 × 10-7 Pa at 20 °C and 8.03 × 10-7 Pa at 25 °C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Agriculture and Pesticide Science .

Summary of the Application

Fluopicolide is used as a pesticide, specifically a fungicide. It is used for controlling a variety of oomycetes such as Plasmopara viticola, Phytophthora infestans, Pseudoperonospora cubensis, and Bremia lactucae .

Results or Outcomes

Toxicity Study in Earthworms

Specific Scientific Field

This application falls under the field of Toxicology and Environmental Science .

Summary of the Application

A study was conducted to evaluate the chronic toxicity of Fluopicolide to earthworms .

Methods of Application or Experimental Procedures

In the study, the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), and DNA oxidative damage (8-hyoxy-2-deoxyguanosine content) in earthworms were measured at 7, 14, 21, and 28 days after exposure to different concentrations (0, 0.1, 0.5, 1, 2.5, 5, and 10 mg/kg) of Fluopicolide .

Results or Outcomes

The results showed that a low dose of Fluopicolide could cause oxidative stress and DNA damage in earthworms .

Control of Oomycetes Life Cycle

Specific Scientific Field

This application falls under the field of Mycology and Pesticide Science .

Summary of the Application

Fluopicolide has been found to affect several stages of the life cycle of oomycetes .

Results or Outcomes

Photolysis Study

Specific Scientific Field

This application falls under the field of Environmental Chemistry .

Summary of the Application

A study was conducted to evaluate the photolysis of Fluopicolide .

Methods of Application or Experimental Procedures

In the study, Fluopicolide was exposed to artificial light in a sterile aqueous pH 7 buffer solution for up to 31 days of irradiation in 12 hour of light and dark cycles, at an application rate of 0.65 ppm .

Results or Outcomes

The results showed that Fluopicolide exhibited slow degradation in light exposed .

Mode of Action Study

Specific Scientific Field

This application falls under the field of Mycology and Pesticide Science .

Summary of the Application

Fluopicolide’s mode of action was studied, and it was found that it affects spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action differs from other available fungicides used to control oomycetes .

Results or Outcomes

The outcomes of the study showed that Fluopicolide can inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb .

Control of Various Oomycetes

Specific Scientific Field

This application falls under the field of Agriculture and Pesticide Science .

Summary of the Application

Fluopicolide has been shown to be effective at controlling various oomycetes such as Phytophthora infestans, Phytophthora capsicii, Phytophthora porri, Plasmopara viticola, Perenospora parasitica, Peronospora tabacina, Peronospora sparsa, Pseudoperonospora cubensis, and Bremia lactucae .

Safety And Hazards

Fluopicolide is harmful if swallowed and causes serious eye irritation . It is also hazardous to the aquatic environment . The median lethal dose in rats is >5000 mg/kg, indicating that Fluopicolide has low acute toxicity .

Future Directions

Fluopicolide is a systemic fungicide of the novel chemical class of acylpicolide fungicides and targets oomycetes that cause diseases in a wide range of crops, including potatoes, vegetables, and grapevines . Its unique mode of action, which is probably based upon delocalization of spectrin-like proteins, makes it a promising tool for future pest management strategies .

properties

IUPAC Name

2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9(16)12(8)13(23)22-6-11-10(17)4-7(5-21-11)14(18,19)20/h1-5H,6H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOYJIHYACSLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7034624
Record name Fluopicolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 2.80 mg/L at 20 °C, Solvent solubility (g/L at 20 °C): n-hexane 0.20; ethanol 19.2; toluene 20.5; ethyl acetate 37.7; acetone 74.7; dichloromethane 126; dimethyl sulfoxide 183
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.65 g/cu cm
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

6.0X10-9 mm Hg at 25 °C
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fluopicolide

Color/Form

Beige solid

CAS RN

239110-15-7
Record name Fluopicolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=239110-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluopicolide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239110157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluopicolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7034624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, 2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.208
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOPICOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TRO75M67P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

149 °C
Record name Fluopicolide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7886
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluopicolide
Reactant of Route 2
Reactant of Route 2
Fluopicolide
Reactant of Route 3
Reactant of Route 3
Fluopicolide
Reactant of Route 4
Reactant of Route 4
Fluopicolide
Reactant of Route 5
Reactant of Route 5
Fluopicolide
Reactant of Route 6
Reactant of Route 6
Fluopicolide

Citations

For This Compound
2,860
Citations
JS Park, SH Yang, H Choi - Korean Journal of Environmental …, 2017 - korseaj.org
BACKGROUND: The present study was carried out to identify the residue patterns of insecticide pyridalyl and fungicide fluopicolide in watermelon and calculate the biological half-lives …
Number of citations: 11 korseaj.org
JH Shin, JH Kim, HJ Kim, BW Kang… - The Plant Pathology …, 2010 - koreascience.kr
… fluopicolide to inhibit Phytophthora capsici in vitro, and to control pepper Phytophthora blight in a greenhouse and pepper fields. Fluopicolide … When fluopicolide was applied at 100 and …
Number of citations: 17 koreascience.kr
V Toquin, F Barja, C Sirven, S Gamet… - Recent Developments in …, 2009 - Springer
… In this contribution, fluopicolide has been chosen to exemplify the coordinated use of … that fluopicolide has a new mode of action. Already few minutes after application, fluopicolide …
Number of citations: 23 link.springer.com
T Qu, Y Shao, AS Csinos, P Ji - Plant Disease, 2016 - Am Phytopath Society
Black shank incited by Phytophthora nicotianae is a devastating disease in the production of tobacco. Fungicides have been commonly used for managing the disease; however, there …
Number of citations: 40 apsjournals.apsnet.org
TB Siegenthaler, ZR Hansen - Plant Disease, 2021 - Am Phytopath Society
… This study is among the first to report fluopicolide-resistant P. capsici isolates in the United … high prevalence of fluopicolide resistance in Tennessee, even the use of fluopicolide in a tank …
Number of citations: 29 apsjournals.apsnet.org
KL Jackson, J Yin, AS Csinos, P Ji - Crop Protection, 2010 - Elsevier
… with fluopicolide were similar or slightly superior to mefenoxam applied at recommended rate. Fluopicolide … The results indicated that fluopicolide was effective in suppression of different …
Number of citations: 59 www.sciencedirect.com
T Xu, X Feng, L Pan, J Jing, H Zhang - RSC advances, 2018 - pubs.rsc.org
The residue behavior of fluopicolide, cyazofamid and their metabolites (M-01, M-02 and CCIM) was evaluated in open field conditions. The dissipation and terminal residue of these five …
Number of citations: 11 pubs.rsc.org
MH Kabir, AM Abd El-Aty, MM Rahman, SW Kim… - … Science and Pollution …, 2017 - Springer
… of flubendiamide and fluopicolide in Korean … fluopicolide in Korean melon. Therefore, the objective of the present study was to (1) extract and purify both flubendiamide and fluopicolide …
Number of citations: 9 link.springer.com
W Wang, L Yan, R Meng, J Zhao, X Zhang, X Han… - Crop Protection, 2014 - Elsevier
… fluopicolide, (ii) select mutants resistant to fluopicolide by adaptation and UV irradiation, (iii) determine whether cross-resistance exists between fluopicolide … resistance to fluopicolide in …
Number of citations: 25 www.sciencedirect.com
K Shi, W Li, L Yuan, L Li, F Liu - Environmental monitoring and …, 2015 - Springer
In this study, the dissipation, terminal residue levels, and risk assessment of fluopicolide and its metabolite (2,6-dichlorobenzamide) in cucumber and soil under field conditions were …
Number of citations: 16 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.